molecular formula C17H24N4O2S B2676681 N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide CAS No. 1786205-44-4

N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide

Cat. No.: B2676681
CAS No.: 1786205-44-4
M. Wt: 348.47
InChI Key: OLNJNJGDSIMNMI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide is a synthetic organic compound that features a cyanocyclohexyl group, a thiazole ring, and a morpholine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyanocyclohexyl intermediate: This might involve the reaction of cyclohexanone with cyanide sources under basic conditions.

    Thiazole ring synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Morpholine incorporation: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Final coupling: The final step would involve coupling the cyanocyclohexyl intermediate with the thiazole-morpholine intermediate under appropriate conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the morpholine moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield primary amines.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide
  • N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide

Uniqueness

N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide may exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-13(15(22)20-17(12-18)5-3-2-4-6-17)21-8-9-23-14(11-21)16-19-7-10-24-16/h7,10,13-14H,2-6,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNJNJGDSIMNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCOC(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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